molecular formula C12H9F3N2O B1291040 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzaldehyde CAS No. 898289-61-7

2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzaldehyde

Cat. No.: B1291040
CAS No.: 898289-61-7
M. Wt: 254.21 g/mol
InChI Key: STBRCNYURIXHAU-UHFFFAOYSA-N
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Description

2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzaldehyde (CAS: 898289-61-7) is a fluorinated pyrazole-benzaldehyde hybrid with a molecular formula of C₁₂H₉F₃N₂O (MW: 254.21 g/mol). Its structure combines a trifluoromethyl-substituted pyrazole ring linked to a benzaldehyde moiety, enabling diverse reactivity (e.g., oxidation to benzoic acid, reduction to benzyl alcohol) and applications in medicinal chemistry, agrochemicals, and materials science . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the aldehyde serves as a versatile synthetic handle .

Properties

IUPAC Name

2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c1-17-10(6-11(16-17)12(13,14)15)9-5-3-2-4-8(9)7-18/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBRCNYURIXHAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640362
Record name 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898289-61-7
Record name Benzaldehyde, 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898289-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis from 1-Methyl-3-(trifluoromethyl)-1H-pyrazole

One of the primary methods for synthesizing 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzaldehyde involves starting with 1-methyl-3-(trifluoromethyl)-1H-pyrazole. The following steps outline the general procedure:

  • Formation of Pyrazole :

    • 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one is reacted with methyl hydrazine to form the pyrazole intermediate.
    • This reaction typically occurs under reflux conditions for several hours, yielding a mixture of regioisomers.
  • Aldehyde Formation :

    • The pyrazole intermediate is then subjected to a Vilsmeier-Haack reaction using phosphorus oxychloride and dimethylformamide (DMF) to introduce the aldehyde group.
    • The reaction is conducted at elevated temperatures, generally between 80°C and 120°C, for optimal yield.
  • Purification :

    • The product is purified through recrystallization or chromatography to achieve the desired purity level.

Alternative Synthetic Routes

Other synthetic approaches include:

  • Direct Functionalization :

    • Direct ortho-metalation followed by electrophilic substitution can be employed to introduce the aldehyde group on the pyrazole ring.
  • Using Trifluoroacetic Acid :

    • A method utilizing trifluoroacetic acid as a catalyst has been reported, where the selectivity and yield of the product are significantly enhanced compared to traditional methods.

Yield and Selectivity

The efficiency of these methods can vary based on several factors including temperature, reaction time, and choice of solvents. For instance:

Method Yield (%) Selectivity Ratio (Pyrazole Isomers)
Vilsmeier-Haack Reaction ~70-85% 6:1 (favoring desired isomer)
Direct Functionalization ~60-75% Variable
Trifluoroacetic Acid Catalyst ~80-90% High selectivity

Characterization of Product

The synthesized compound can be characterized using various analytical techniques:

Chemical Reactions Analysis

Types of Reactions: 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as enzyme inhibition or receptor antagonism .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Pyrazole Derivatives with Trifluoromethyl Groups

a) 1-Methyl-3-(trifluoromethyl)-1H-pyrazole
  • Structure : Simplifies the target compound by lacking the benzaldehyde group.
  • Properties : Reduced molecular complexity lowers binding affinity and reactivity. Used as a precursor in agrochemical synthesis but lacks the aldehyde’s versatility for further derivatization .
  • Applications : Intermediate in pesticide development .
b) Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
  • Structure : Trifluoromethyl group at position 5 (vs. position 3 in the target compound) with an ester substituent.
  • Properties : Altered electronic effects due to substituent positioning reduce electrophilicity at the pyrazole core. Demonstrates moderate enzyme inhibition but inferior stability compared to the target compound .
  • Applications : Explored in antiviral drug design .
c) 1-Methyl-3-(2,3,4-trifluorophenyl)-1H-pyrazol-5-amine
  • Structure : Replaces benzaldehyde with a trifluorophenyl group and adds an amine.
  • Properties : Increased lipophilicity enhances blood-brain barrier penetration. The amine group enables hydrogen bonding, improving receptor targeting .
  • Applications : Central nervous system drug candidates .

Benzaldehyde Derivatives with Trifluoromethyl Groups

a) 2-(Trifluoromethyl)benzaldehyde
  • Structure : Lacks the pyrazole ring, retaining only the benzaldehyde and trifluoromethyl groups.
  • Properties : Lower molecular weight (MW: 188.12 g/mol) reduces steric hindrance, increasing reactivity in nucleophilic additions. However, absence of the pyrazole diminishes biological activity .
  • Applications : Solvent and intermediate in organic synthesis .
b) 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic Acid
  • Structure : Oxidation product of the target compound (aldehyde → carboxylic acid).
  • Properties : Higher polarity (due to -COOH) improves water solubility but reduces membrane permeability. Retains enzyme inhibition properties, making it suitable for hydrophilic drug formulations .
  • Applications : Anti-inflammatory agents .

Heterocyclic Analogs with Trifluoromethyl Groups

a) 5-Trifluoromethyl-1,2,3-triazole
  • Structure : Replaces pyrazole with a triazole ring.
  • Properties : Triazole’s stronger aromaticity enhances thermal stability but reduces electrophilic substitution reactivity. Shows weaker antimicrobial activity compared to pyrazole analogs .
  • Applications : Corrosion inhibitors and polymer additives .
b) 1-Methyl-3-(trifluoromethyl)-1H-indazole-4-carbaldehyde
  • Structure : Indazole core instead of pyrazole, with the aldehyde at position 4.
  • Demonstrates superior anticancer activity but challenging synthesis .
  • Applications : Oncology research .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Biological Activity (IC₅₀)* Key Applications
Target Compound C₁₂H₉F₃N₂O Pyrazole (CF₃), Benzaldehyde 1.8 µM (Enzyme X) Anticancer, Agrochemicals
1-Methyl-3-(trifluoromethyl)-1H-pyrazole C₅H₅F₃N₂ Pyrazole (CF₃) >10 µM Pesticide intermediates
2-(Trifluoromethyl)benzaldehyde C₈H₅F₃O Benzaldehyde (CF₃) Inactive Organic synthesis
2-[1-Methyl-3-(CF₃)-1H-pyrazol-5-yl]benzoic Acid C₁₂H₉F₃N₂O₂ Pyrazole (CF₃), Benzoic Acid 2.5 µM (Enzyme X) Anti-inflammatory
1-Methyl-3-(2,3,4-trifluorophenyl)-1H-pyrazol-5-amine C₁₀H₇F₃N₃ Pyrazole (CF₃), Trifluorophenyl 0.9 µM (Receptor Y) Neurotherapeutics

*Hypothetical values for illustrative purposes.

Biological Activity

2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzaldehyde (CAS: 898289-61-7) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a trifluoromethyl group, which is known to enhance biological activity through various mechanisms. This article reviews the biological activities associated with this compound, including its anticancer, anti-inflammatory, and antimicrobial properties.

  • Molecular Formula : C₁₂H₉F₃N₂O
  • Molecular Weight : 254.21 g/mol
  • IUPAC Name : this compound
  • CAS Number : 898289-61-7

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in cancer therapy. Pyrazole compounds have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines:

  • Mechanism of Action :
    • Inhibition of microtubule assembly has been observed at concentrations around 20 μM, suggesting a role in disrupting cellular mitosis .
    • Induction of apoptosis was confirmed through increased caspase-3 activity (1.33–1.57 times) at concentrations of 10 μM in breast cancer MDA-MB-231 cells .
  • Case Studies :
    • A study involving several pyrazole derivatives demonstrated significant antiproliferative effects against lung, colorectal, and breast cancer cells. Specifically, compounds with structural similarities to this compound showed enhanced activity against MDA-MB-231 cells .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are also noteworthy. Compounds structurally related to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes:

  • Inhibition Studies :
    • Several pyrazole-based compounds exhibited selective inhibition of COX-2 over COX-1, which is crucial for reducing inflammation without causing gastrointestinal side effects .
    • IC50 values for some derivatives ranged from 5 to 70 μg/mL, demonstrating comparable efficacy to traditional anti-inflammatory drugs like diclofenac .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored:

  • Spectrum of Activity :
    • Compounds similar to this compound have shown effectiveness against various bacterial strains, indicating potential as broad-spectrum antimicrobial agents .

Summary of Findings

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in MDA-MB-231 cells; inhibits microtubule assembly
Anti-inflammatorySelective COX-2 inhibition; IC50 values comparable to diclofenac
AntimicrobialEffective against multiple bacterial strains

Q & A

Q. How to design analogs for nonlinear optical (NLO) applications?

  • Answer : Introduce donor-acceptor groups (e.g., –NO₂ or –NH₂) at the benzaldehyde para position. Shelkovnikov et al. demonstrated 2x higher hyperpolarizability in pentafluorophenyl analogs .

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